

Introduction: The Strategic Importance of Physicochemical Profiling

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Compound of Interest

Compound Name: 3-(3-Methoxyphenoxy)azetidine

Cat. No.: B1592712

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In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, valued for its ability to impart desirable pharmacological properties.[1][2] The compound **3-(3-Methoxyphenoxy)azetidine**, with its combination of a strained four-membered heterocycle and a methoxyphenyl group, represents a molecule of significant interest for researchers in medicinal chemistry.[3] However, the journey from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, accurate bioassay development, and ultimately, therapeutic efficacy are built.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of **3-(3-Methoxyphenoxy)azetidine**. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will explore the causality behind experimental choices, establish self-validating workflows, and ground our approach in authoritative scientific principles to empower you to fully characterize this promising molecule.

Section 1: Foundational Physicochemical Characterization

Before embarking on experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. This allows for the intelligent design of subsequent experiments.

Molecular Structure and Properties:

- Chemical Name: **3-(3-Methoxyphenoxy)azetidine**
- CAS Number: 954220-79-2[4]
- Molecular Formula: C₁₀H₁₃NO₂[4]
- Molecular Weight: 179.22 g/mol [4]

Property	Predicted Value/Observation	Rationale & Implication for Experimental Design
pKa (Conjugate Acid)	~9.5 - 11.3	The unsubstituted azetidine ring has a pKa of 11.29 for its conjugate acid, indicating it is strongly basic.[1][5] The phenoxy substituent at the 3-position will likely reduce this basicity due to inductive effects, but the nitrogen will remain the primary basic center. This predicts that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of a more soluble cationic salt.
logP (Octanol/Water)	~1.5 - 2.5	The methoxyphenoxy group is lipophilic, while the azetidine nitrogen is hydrophilic, especially when protonated. This moderate logP suggests a balance between aqueous solubility and membrane permeability. It also indicates that the compound is likely to be soluble in a range of organic solvents.
Structural Liabilities	Ether Linkage, Strained Azetidine Ring	The ether bond may be susceptible to acidic hydrolysis under harsh conditions. The strained four-membered azetidine ring, while more stable than an aziridine, can undergo ring-opening

reactions, particularly following protonation of the nitrogen to form an azetidinium ion intermediate.^{[2][6]} This is a critical hypothesis to test during forced degradation studies.

Section 2: A Methodical Approach to Solubility Profiling

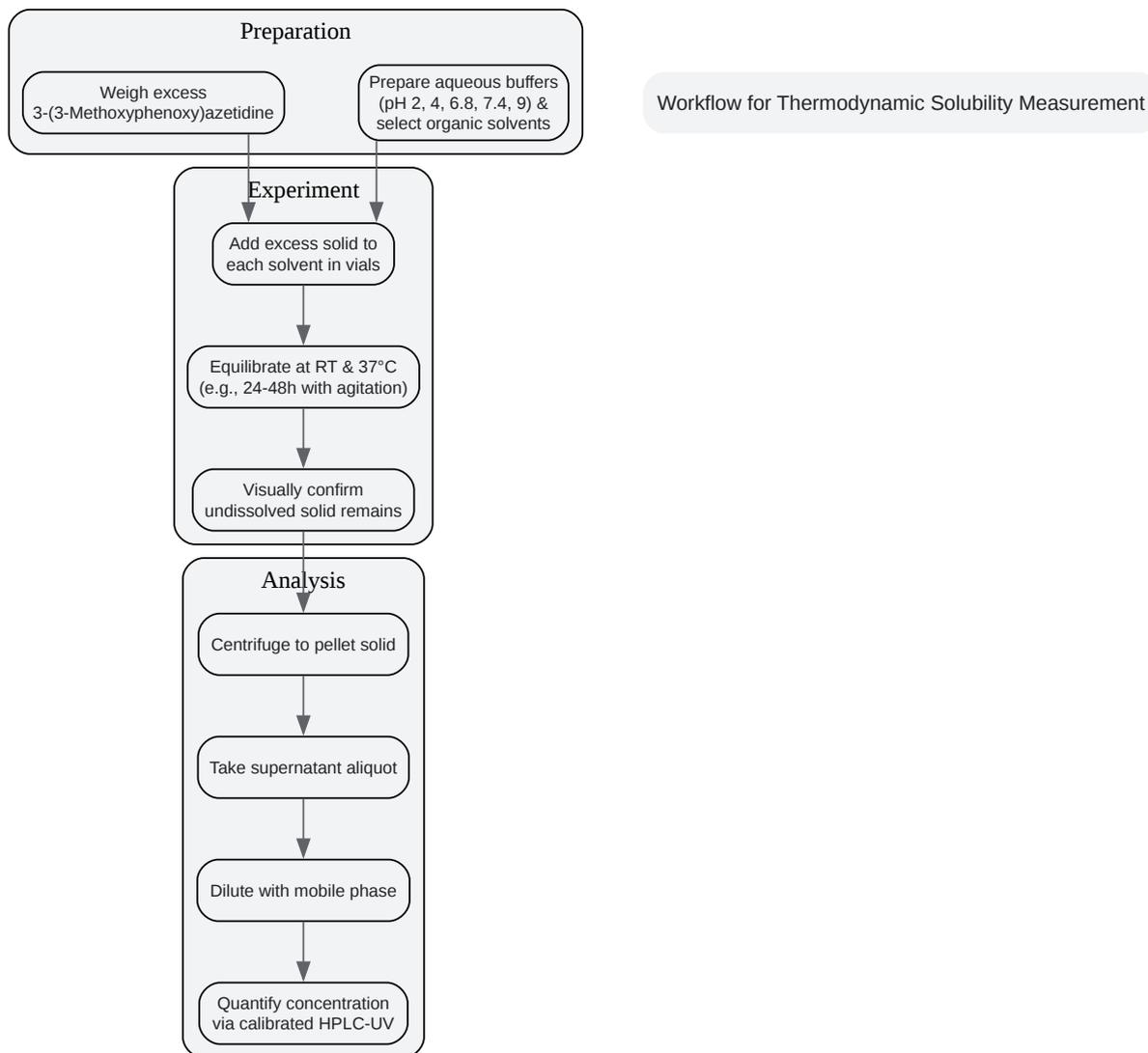
Solubility dictates a compound's bioavailability and is a critical parameter for formulation development. A multi-faceted approach is necessary to build a complete profile.

Rationale for Solubility Assessment

The "like dissolves like" principle is a useful starting point.^[7] Given the predicted moderate polarity of **3-(3-Methoxyphenoxy)azetidide**, we anticipate solubility in polar protic and aprotic organic solvents. The key variable, however, is its pH-dependent aqueous solubility, which will govern its behavior under physiological conditions.

Experimental Workflow: Thermodynamic Solubility Determination

The following workflow is designed to provide a robust and reproducible measure of thermodynamic solubility.



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Caption: Workflow for Thermodynamic Solubility Measurement

Detailed Protocol: Aqueous and Organic Solubility

Objective: To determine the thermodynamic solubility of **3-(3-Methoxyphenoxy)azetidine** across a physiologically relevant pH range and in common organic solvents.

Materials:

- **3-(3-Methoxyphenoxy)azetidine** (solid)
- Phosphate, acetate, or borate buffer systems to cover pH 2-9
- Organic solvents: Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane
- HPLC-grade water
- Vials with screw caps
- Orbital shaker/rotator with temperature control
- Centrifuge
- Calibrated HPLC-UV system

Procedure:

- Preparation: Add an excess amount of solid **3-(3-Methoxyphenoxy)azetidine** to 1 mL of each selected solvent in duplicate vials. "Excess" means enough solid is added so that some remains undissolved upon reaching equilibrium.
- Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C and 37°C). Allow the slurries to equilibrate for at least 24 hours. A longer time (48-72 hours) is preferable to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

- Quantification: Dilute the supernatant with a suitable mobile phase into the pre-determined linear range of a calibrated HPLC-UV assay. Calculate the concentration in the original supernatant to determine the solubility in mg/mL or $\mu\text{g/mL}$.

Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative table.

Solvent/Buffer	Temperature (°C)	Solubility (mg/mL)	Standard Deviation
pH 2.0 Buffer	25		
pH 4.0 Buffer	25		
pH 6.8 Buffer	25		
pH 7.4 Buffer	25		
pH 9.0 Buffer	25		
Water	25		
Methanol	25		
Acetonitrile	25		
DMSO	25		

Section 3: Stability Assessment & Forced Degradation

Understanding how a molecule degrades is crucial for determining its shelf-life and for developing stability-indicating analytical methods. Forced degradation, or stress testing, is a systematic way to accelerate this process.^{[8][9]}

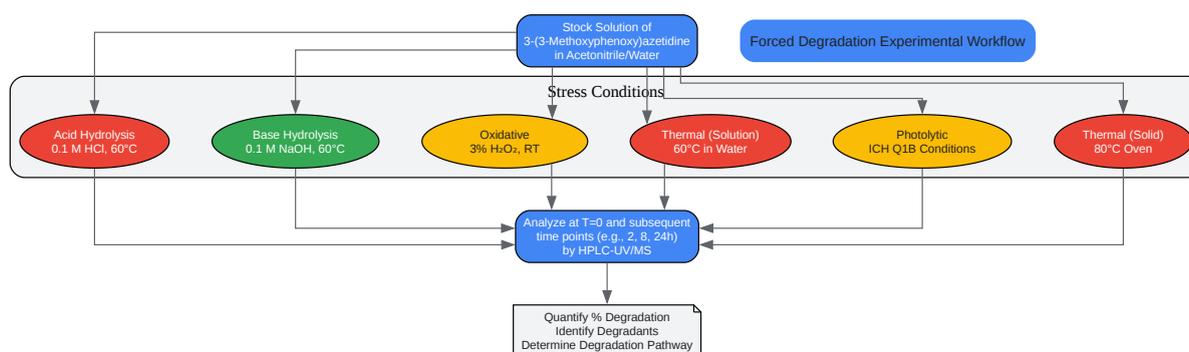
Rationale for Forced Degradation Studies

The objective is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.^[10] This allows for the generation of sufficient quantities of degradation products for

identification without creating an overly complex mixture. These studies are foundational for compliance with ICH guidelines.[9]

Experimental Workflow: A Multi-Condition Approach

This workflow ensures all likely degradation pathways are investigated.



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Caption: Forced Degradation Experimental Workflow

Detailed Protocols for Stress Conditions

Objective: To identify potential degradation products and pathways for **3-(3-Methoxyphenoxy)azetidine**.

General Procedure:

- Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

- For each condition, mix the stock solution with the stressor solution.
- Store a control sample (compound in solution without stressor) under ambient, protected-from-light conditions.
- At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot.
- For acid/base samples, neutralize the solution before analysis (e.g., add an equimolar amount of base/acid).
- Analyze all samples by a stability-indicating HPLC method coupled with mass spectrometry (MS) for peak identification.

Specific Stress Conditions:

Condition	Protocol	Rationale & Potential Degradation Pathway
Acidic Hydrolysis	Mix with 0.1 M HCl. Incubate at 60°C.	To simulate acidic environments. Potential for acid-catalyzed hydrolysis of the ether linkage. The azetidine nitrogen will be protonated, which could facilitate ring-opening.[6]
Basic Hydrolysis	Mix with 0.1 M NaOH. Incubate at 60°C.	To simulate alkaline environments. The compound is likely more stable under basic conditions, but degradation may still occur at elevated temperatures.[11]
Oxidative	Mix with 3% H ₂ O ₂ . Store at room temperature.	To assess susceptibility to oxidation. The aromatic ring and the nitrogen atom are potential sites of oxidation.
Thermal	Dissolve in water. Incubate at 60°C. For solid-state, store powder at 80°C.	To evaluate intrinsic thermal stability.[12][13] Degradation is often accelerated at higher temperatures.
Photolytic	Expose solution and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).	To assess light sensitivity. The aromatic chromophore suggests a potential for photosensitivity.

Section 4: Essential Analytical Methodologies

Robust analytical methods are required to execute the protocols described above. A stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of this effort.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent **3-(3-Methoxyphenoxy)azetidide** peak from all process impurities and degradation products.

Causality in Method Development:

- **Column Choice:** A C18 stationary phase is a versatile starting point due to the compound's moderate hydrophobicity.
- **Mobile Phase:** A mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is standard. The buffer is critical to ensure consistent peak shape and retention time for the basic analyte.
- **pH of Mobile Phase:** The pH should be chosen to ensure the analyte is in a single ionic form, typically 2-3 pH units away from its pKa. For this basic compound, a low pH (e.g., 3.0) will ensure it is consistently protonated, leading to sharp, symmetrical peaks.
- **Detection:** UV detection is suitable due to the phenyl ring chromophore. A photodiode array (PDA) detector is ideal for assessing peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the molecular weights of unknown degradation products.^[14]

Protocol Outline:

- **Screening:** Screen different mobile phase compositions (acetonitrile vs. methanol) and pH values on a C18 column.
- **Optimization:** Optimize the gradient slope and temperature to achieve adequate resolution (>2) between the parent peak and all degradant peaks.
- **Validation:** Perform a forced degradation study and inject a composite sample containing the parent drug and all stressed samples. The method is considered "stability-indicating" if all peaks are baseline-resolved.

Conclusion

The comprehensive characterization of **3-(3-Methoxyphenoxy)azetidine**'s solubility and stability is a non-negotiable step in its journey through the drug development pipeline. The methodical approach detailed in this guide—from foundational property prediction to systematic solubility profiling and rigorous forced degradation studies—provides the robust framework necessary for success. By understanding the "why" behind each experimental choice, researchers can generate high-quality, reliable data. This data will not only de-risk the project by identifying potential liabilities early but will also accelerate formulation development, ensure the integrity of biological assays, and ultimately, pave the way for the successful translation of a promising molecule into a safe and effective therapeutic.

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